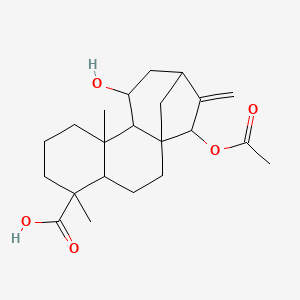

Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ent-15α-Acetoxy-11α-Hydroxykaur-16-en-19-säure ist eine Diterpenoidverbindung, die aus verschiedenen Pflanzenarten isoliert wurde, insbesondere aus der chinesischen Heilpflanze Pteris semipinnata L. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Eigenschaften, einschließlich Antitumor- und entzündungshemmender Aktivitäten, erhebliche Aufmerksamkeit erregt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Ent-15α-Acetoxy-11α-Hydroxykaur-16-en-19-säure umfasst typischerweise mehrere Schritte, beginnend mit natürlich vorkommenden Vorläufern. Der Prozess beinhaltet häufig:

Extraktion: Die Verbindung wird aus pflanzlichen Quellen mit Lösungsmitteln wie Ethanol oder Methanol extrahiert.

Reinigung: Der rohe Extrakt wird mit chromatographischen Techniken wie Säulenchromatographie gereinigt.

Chemische Modifikation: Die gereinigte Verbindung wird chemisch modifiziert, um die Acetoxy- und Hydroxygruppen an bestimmten Positionen einzuführen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Ent-15α-Acetoxy-11α-Hydroxykaur-16-en-19-säure beinhaltet großtechnische Extraktions- und Reinigungsprozesse. Moderne Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid typically involves multiple steps, starting from naturally occurring precursors. The process often includes:

Extraction: The compound is extracted from plant sources using solvents like ethanol or methanol.

Purification: The crude extract is purified using chromatographic techniques such as column chromatography.

Chemical Modification: The purified compound undergoes chemical modifications to introduce the acetoxy and hydroxy groups at specific positions.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ent-15α-Acetoxy-11α-Hydroxykaur-16-en-19-säure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.

Substitution: Die Acetoxy- und Hydroxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden häufig verwendet.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Ent-15α-Acetoxy-11α-Hydroxykaur-16-en-19-säure, die weiter auf ihre biologischen Aktivitäten untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Ent-15α-Acetoxy-11α-Hydroxykaur-16-en-19-säure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre Rolle in zellulären Prozessen und Signalwegen untersucht.

Medizin: Sie hat sich als vielversprechend für die Behandlung verschiedener Krebsarten erwiesen, darunter Leberzellkarzinom und Nasopharynxkarzinom

Industrie: Die Verbindung wird für ihren Einsatz bei der Entwicklung neuer Medikamente und Therapeutika untersucht.

Wirkmechanismus

Der Wirkmechanismus von Ent-15α-Acetoxy-11α-Hydroxykaur-16-en-19-säure umfasst mehrere molekulare Ziele und Pfade:

Wirkmechanismus

The mechanism of action of Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid involves multiple molecular targets and pathways:

Apoptosis Induction: The compound induces apoptosis in cancer cells by stabilizing IkBα, reducing nuclear p65, and inhibiting NF-kB activity.

Anti-inflammatory Effects: It modulates inflammatory pathways by affecting cytokine production and signaling.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ent-11α-Hydroxy-15-oxo-kaur-16-en-19-säure: Bekannt für ihre Antitumoraktivität und ähnliche molekulare Struktur.

Ent-11α-Hydroxy-15-oxo-kaur-16-en-19-säure: Zeigt entzündungshemmende und krebshemmende Eigenschaften.

Einzigartigkeit

Ent-15α-Acetoxy-11α-Hydroxykaur-16-en-19-säure ist aufgrund ihrer spezifischen Acetoxy- und Hydroxy- funktionellen Gruppen einzigartig, die zu ihren unterschiedlichen biologischen Aktivitäten und ihrem therapeutischen Potenzial beitragen .

Eigenschaften

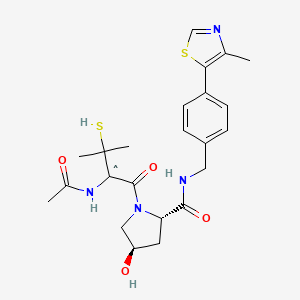

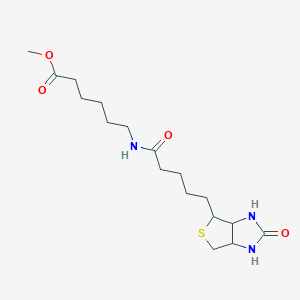

Molekularformel |

C22H32O5 |

|---|---|

Molekulargewicht |

376.5 g/mol |

IUPAC-Name |

15-acetyloxy-11-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C22H32O5/c1-12-14-10-15(24)17-20(3)7-5-8-21(4,19(25)26)16(20)6-9-22(17,11-14)18(12)27-13(2)23/h14-18,24H,1,5-11H2,2-4H3,(H,25,26) |

InChI-Schlüssel |

LJUASWOCOCOKSH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1C(=C)C2CC(C3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)

![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)